5-Chloropyrimidine-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyrimidine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHICOZZSDYQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine (B1678525) core is a privileged heterocyclic motif in drug discovery, forming the backbone of essential natural molecules like the nucleobases uracil, thymine, and cytosine in DNA and RNA. mdpi.com This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological targets such as enzymes and genetic material within the cell. nih.gov The synthetic accessibility of the pyrimidine skeleton and the ease with which it can be modified at multiple positions have made it a cornerstone for medicinal chemists. nih.gov
The therapeutic applications of pyrimidine-based drugs are vast and continue to expand, addressing a wide array of diseases. mdpi.com Drugs incorporating this scaffold have demonstrated a remarkable range of biological activities. nih.gov
Table 1: Examples of Pyrimidine-Containing Drugs and Their Therapeutic Applications
| Drug | Therapeutic Application |
|---|---|
| 5-Fluorouracil | Anticancer nih.gov |
| Zidovudine (AZT) | Antiviral (HIV) |
| Rosuvastatin | Antihyperlipidemic |
| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) |
| Minoxidil | Antihypertensive |
The ongoing exploration of pyrimidine scaffolds continues to yield novel drug candidates, particularly in the face of emerging drug resistance. nih.gov
The Versatile Role of Sulfonamide Moieties in Therapeutic Agent Design
The sulfonamide moiety (-SO2NH2) is another cornerstone of medicinal chemistry, first rising to prominence with the advent of sulfa drugs, the first class of synthetic antimicrobial agents. ajchem-b.comresearchgate.net These compounds revolutionized medicine by providing effective treatments for a variety of bacterial infections before the widespread availability of penicillin. ajchem-b.com The primary antibacterial mechanism of sulfonamides involves acting as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. ajchem-b.com
Beyond their antimicrobial origins, sulfonamides have proven to be a remarkably versatile functional group, integral to the design of a wide spectrum of therapeutic agents. ajchem-b.comresearchgate.net Their ability to bind to various enzymes and receptors has led to their incorporation into drugs with diverse pharmacological actions. ontosight.ai
Table 2: Therapeutic Classes of Drugs Containing the Sulfonamide Moiety
| Therapeutic Class | Example Drug(s) |
|---|---|
| Antibacterial | Sulfamethoxazole nih.gov, Sulfadiazine nih.gov |
| Diuretic | Furosemide, Chlorthalidone ajchem-b.comekb.eg |
| Anticancer | Pazopanib, Indisulam researchgate.net |
| Anti-inflammatory (COX-2 Inhibitors) | Celecoxib ekb.eg |
| Antiviral | Darunavir ekb.eg |
| Anticonvulsant | Zonisamide ekb.eg |
| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide ekb.eg |
The sulfonamide group's capacity to form hydrogen bonds and its adaptable synthetic chemistry ensure its continued relevance as a key building block in the development of new medicines. ajchem-b.comontosight.ai
The Rationale for Investigating Halogenated Pyrimidine Sulfonamides
General Synthetic Strategies for Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, and its synthesis is well-established. The primary methods involve either the reaction of a pre-formed sulfonyl chloride with an amine or the direct installation of a sulfonamide group onto an aromatic system.
Sulfonamide Formation via Sulfonyl Chloride Intermediates
The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govekb.eg For the synthesis of a primary sulfonamide like this compound, the sulfonyl chloride is reacted with ammonia or a protected ammonia equivalent. google.comnih.gov This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. rsc.org
The general scheme for this reaction is as follows: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl
The critical part of this strategy is the accessibility of the corresponding sulfonyl chloride intermediate. These are often prepared by the oxidative chlorination of thiols or through diazotization of anilines followed by treatment with sulfur dioxide and a chlorine source. ekb.egsmolecule.com However, heteroaryl sulfonyl chlorides can be unstable and challenging to prepare. rsc.orgnih.gov
Direct Sulfonation Approaches for Heteroaromatic Systems
Direct methods to introduce a sulfonyl group onto a heteroaromatic ring offer an alternative to the multi-step sulfonyl chloride route. One classical method is chlorosulfonylation, which involves treating an aromatic compound with chlorosulfonic acid. rsc.org However, this method can be harsh and is often ineffective for electron-deficient rings like pyrimidine. smolecule.com
More contemporary methods have been developed to circumvent the issues of harsh reagents and unstable intermediates. These include:
Catalytic Coupling: Palladium-catalyzed coupling reactions using sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), have been successful for some heterocycles. nih.gov
Oxidative Coupling: Direct oxidative coupling of heteroaryl thiols with amines provides a milder route to N-alkylated sulfonamides. rsc.orgnih.gov
From Organometallics: The reaction of organozinc reagents with electrophiles like 2,4,6-trichlorophenyl chlorosulfate (TCPC) can generate sulfonyl chloride intermediates in situ, which are then trapped with an amine. nih.gov
Synthesis of 5-Chloropyrimidine (B107214) Core Precursors
The synthesis of the target molecule requires a properly substituted pyrimidine ring. This involves methods for chlorination and leveraging the inherent reactivity of the pyrimidine system.
Chlorination and Functionalization of Pyrimidine Derivatives
The introduction of chlorine atoms onto a pyrimidine ring is a key step in synthesizing precursors for this compound. A prevalent and long-standing method is the conversion of hydroxypyrimidines (which often exist as their tautomeric pyrimidone forms) into chloropyrimidines using a chlorinating agent. nih.gov
Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, often used in excess as the solvent or with a high-boiling tertiary amine like N,N-diethylaniline. researchgate.net More environmentally conscious and scalable procedures have been developed that use equimolar amounts of POCl₃, sometimes under solvent-free conditions in a sealed reactor. nih.gov Other chlorinating agents like phosgene have also been employed. ekb.egambeed.com For instance, 2-hydroxypyrimidine can be converted to 2-chloropyrimidine. Similarly, introducing a chlorine atom at the 5-position can be achieved by starting with a pre-functionalized pyrimidine, such as 5-bromopyrimidine or 5-nitropyrimidine, which can then be converted to the desired chloro-substituted precursor. chemicalbook.combldpharm.comgoogle.com
Nucleophilic Aromatic Substitution (SNAr) Reactions in Halopyrimidines
Halogenated pyrimidines are highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide variety of functional groups. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogen atoms activate the ring carbons (especially at positions 2, 4, and 6) towards attack by nucleophiles. researchgate.net
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (the halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scbt.comnist.govtcichemicals.com
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. nist.govtcichemicals.com
The presence of additional electron-withdrawing groups on the ring further enhances the rate of reaction. scbt.com In halopyrimidines, the chlorine atom acts as a good leaving group that can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for further functionalization.
Targeted Synthesis of this compound
The direct synthesis of this compound can be most efficiently achieved from its corresponding sulfonyl chloride precursor, 2-Chloropyrimidine-5-sulfonyl chloride . ambeed.combldpharm.com This key intermediate is commercially available, simplifying the final step considerably.
The synthesis proceeds via the reaction of 2-Chloropyrimidine-5-sulfonyl chloride with ammonia. This is a standard amination of a sulfonyl chloride.
Proposed Synthetic Route:
Sulfonylation: A potential laboratory synthesis for the intermediate, 2-Chloropyrimidine-5-sulfonyl chloride, could start from the commercially available 2-Amino-5-chloropyrimidine. A Sandmeyer-type reaction sequence would be employed. The amino group is first diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired 2-Chloropyrimidine-5-sulfonyl chloride. rsc.org
Amination: The final step is the reaction of 2-Chloropyrimidine-5-sulfonyl chloride with an excess of aqueous or anhydrous ammonia. The nucleophilic ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride to form the stable primary sulfonamide, this compound.
This targeted approach, leveraging a key, accessible intermediate, represents a practical and efficient pathway to the desired compound.
An in-depth examination of the synthetic strategies for modifying this compound reveals a versatile scaffold amenable to a variety of chemical transformations. These modifications are crucial for the development of new analogues with tailored properties. The derivatization approaches primarily focus on the functionalization of the sulfonamide group and the pyrimidine ring, as well as the use of the entire structure as a building block for more complex heterocyclic systems.
Mechanistic Investigations of Biological Activity
Enzyme Inhibition Studies
5-Chloropyrimidine-2-sulfonamide belongs to the sulfonamide class of compounds, which are renowned for their antibacterial properties. The primary mechanism of action for sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govpatsnap.comwikipedia.org Bacteria must synthesize their own folic acid, as they cannot utilize external sources, making this pathway an excellent target for antimicrobial agents. patsnap.comwikipedia.org
The inhibition mechanism is competitive. patsnap.comwikipedia.org Sulfonamides, including presumably this compound, are structural analogues of the natural DHPS substrate, para-aminobenzoic acid (PABA). nih.govpatsnap.com They bind to the PABA-binding site on the DHPS enzyme, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.govnih.gov This blockage halts the production of dihydropteroate, a precursor to folic acid, which in turn inhibits nucleic acid synthesis and prevents bacterial growth and replication. wikipedia.orgebi.ac.uk This action is typically bacteriostatic rather than bactericidal. wikipedia.orgebi.ac.uk While specific kinetic data for this compound is not detailed in the available literature, the inhibitory concentrations of other novel sulfonamide derivatives against bacterial strains highlight the general potency of this class.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Sulfonamide Derivatives Against E. coli
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| Sulfonamide Derivative 1C | 50 | nih.gov |
| Sulfamethoxazole (Reference) | Not specified | nih.gov |
Topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA, making it a key target in cancer chemotherapy. wikipedia.orgnih.gov Inhibitors of Topo II are broadly classified into two groups: Topo II poisons, which stabilize the transient enzyme-DNA cleavage complex leading to DNA strand breaks, and catalytic inhibitors, which interfere with the enzyme's function, such as ATP binding, without causing DNA damage. nih.govca.gov
While direct studies on this compound are scarce, related sulfonamide hybrid molecules have been investigated for their effects on Topo II. mdpi.com For instance, certain acridine-sulfonamide hybrids have demonstrated significant Topo II inhibitory activity. mdpi.com These compounds are believed to function as Topo II poisons, inducing DNA damage that ultimately leads to apoptotic cell death. mdpi.com This suggests that the sulfonamide moiety, when combined with a suitable pharmacophore, can contribute to Topo II inhibition. The pyrimidine (B1678525) ring in this compound could potentially interact with the DNA or the enzyme, but further studies are required to confirm its specific mechanism.
Table 2: Topoisomerase II Inhibitory Activity of Representative Sulfonamide Hybrids
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acridine-Sulfonamide Hybrid 7c | Topo II | 7.33 | mdpi.com |
The pyrimidine core is a common scaffold in the design of kinase inhibitors. Several pyrimidine analogs have been developed as potent inhibitors of various kinases involved in cell cycle regulation and signal transduction. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. Studies on 2-thiouracil-5-sulfonamide derivatives, which are structurally similar to this compound, have shown promising anti-CDK2 activity. nih.gov These compounds are thought to induce cell cycle arrest, highlighting a potential mechanism for anticancer activity. nih.gov
AXL Kinase: AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance. Phenylpyrazolo[3,4-d]pyrimidine-based compounds have been developed as inhibitors targeting AXL, alongside other kinases like Src and IGF-1R. nih.gov This demonstrates the utility of the pyrimidine structure in targeting AXL, suggesting a possible, though unconfirmed, activity for this compound.
Information regarding the direct inhibition of Focal Adhesion Kinase (FAK) and Phosphatidylinositol 3-Kinase (PI3K) by this compound is not available in the reviewed literature.
Table 3: Inhibitory Activity of Related Pyrimidine Compounds Against Kinases
| Compound Class | Target Kinase | Observed Effect | Reference |
|---|---|---|---|
| 2-Thiouracil-5-Sulfonamide Derivatives | CDK2A | Cell Cycle Arrest | nih.gov |
| Phenylpyrazolo[3,4-d]pyrimidine Derivatives | AXL, Src, IGF-1R | Suppressed cell viability and migration | nih.gov |
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov COX-1 is constitutively expressed and plays a role in homeostatic functions, whereas COX-2 is inducible and is upregulated during inflammation. youtube.comyoutube.com
A key structural feature of selective COX-2 inhibitors, such as celecoxib, is the presence of a sulfonamide group. youtube.com The active site of COX-2 contains a larger hydrophobic side pocket compared to COX-1. The sulfonamide moiety of selective inhibitors can fit into this side pocket, conferring selectivity for COX-2 over COX-1. youtube.com Given that this compound possesses a sulfonamide group, it can be hypothesized that it may exhibit inhibitory activity against COX enzymes, with a potential for COX-2 selectivity. However, specific profiling studies and IC₅₀ values for this compound against COX-1 and COX-2 are not documented in the available research.
The sulfonamide scaffold is versatile and has been explored for its inhibitory potential against a wide array of other enzymes.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies caused by bacteria like Helicobacter pylori. Several studies have shown that sulfonamide derivatives can be potent urease inhibitors. nih.govresearchgate.net For example, iminothiazoline-sulfonamide hybrids displayed excellent urease inhibitory activity, significantly more potent than the standard inhibitor thiourea. researchgate.net
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov A series of novel sulfonamide derivatives demonstrated potent inhibitory activity against α-glucosidase, with some compounds showing greater potency than the standard drug acarbose. nih.gov While α-amylase is also a target, the inhibitory effects of sulfonamides appear more pronounced against α-glucosidase. researchgate.net
Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease. Research has demonstrated that synthetic mono- and di-sulfonamide derivatives can act as AChE inhibitors. nih.gov
No specific data regarding the inhibition of PIM-1 Kinase by this compound or related sulfonamides was found in the reviewed literature.
Table 4: Inhibitory Activity of Sulfonamide Derivatives Against Various Enzymes
| Enzyme Target | Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Urease | Iminothiazoline-Sulfonamide Hybrid 3i | 0.058 | researchgate.net |
| Urease (Standard) | Thiourea | 20.9 | researchgate.net |
| α-Glucosidase | Sulfonamide Derivative 5 | 3.20 | nih.gov |
| α-Glucosidase (Standard) | Acarbose | 8.24 | nih.gov |
| Acetylcholinesterase (AChE) | Mono-sulfonamide Derivative M1 | 42.09 µg/mL | nih.gov |
Molecular Interactions with Biological Targets
Molecular docking studies provide insight into the specific interactions between an inhibitor and its enzyme target.
Dihydropteroate Synthase (DHPS): Docking studies of sulfonamides into the DHPS active site show that the molecule orients itself to mimic PABA. The sulfonamide group is crucial for this interaction, forming hydrogen bonds and occupying the binding pocket, which prevents the natural substrate from binding. nih.gov
Kinases (CDK2): In silico studies of 2-thiouracil-5-sulfonamide derivatives targeting CDK2 have identified key interactions within the ATP-binding site. These include hydrogen bonds with backbone atoms of critical amino acid residues, which stabilize the inhibitor-enzyme complex and prevent the kinase from functioning. nih.gov
Acetylcholinesterase (AChE): Docking of sulfonamide inhibitors into the AChE active site revealed significant binding interactions. The most active compounds demonstrated low binding energies, indicating a stable complex formed through various interactions with amino acid residues in the active site gorge. nih.gov
Urease: Computational modeling of iminothiazoline-sulfonamide hybrids showed that these inhibitors fit well into the active site of urease, interacting with the nickel ions and surrounding amino acid residues, which is crucial for their potent inhibitory activity. researchgate.net
These molecular modeling studies underscore the ability of the sulfonamide and pyrimidine moieties to form specific, stabilizing interactions within the active sites of diverse enzymes, providing a structural basis for the observed inhibitory activities.
Analysis of Hydrogen Bonding Networks in Ligand-Target Complexes
Hydrogen bonds are pivotal in the specific recognition and binding of sulfonamide-based ligands to their protein targets. nih.govnih.gov In the context of this compound analogues, the pyrimidine ring and the sulfonamide group are key participants in forming these critical interactions.
The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with hydrogen bond donors from amino acid residues in the target protein's binding pocket. nih.govmdpi.com For instance, in studies of related pyrimidine derivatives, the pyrimidine nitrogen atoms have been shown to form hydrogen bonds with backbone amides or side chains of amino acids like asparagine and glutamine. nih.gov
The sulfonamide moiety itself is a rich source of hydrogen bonding interactions. The sulfonamide nitrogen (amido proton) and the sulfonyl oxygens can act as both hydrogen bond donors and acceptors, respectively. nih.govnih.gov This dual capability allows for the formation of a robust network of hydrogen bonds, significantly contributing to the binding affinity and stability of the ligand-target complex. Studies on various sulfonamides have revealed a general preference for the amido protons to bond with nitrogen-containing side chains (like amidines) or guest molecules, while the amino protons tend to interact with sulfonyl oxygens, often forming characteristic chain motifs. nih.gov The specific geometry and electronic properties of the 5-chloropyrimidine (B107214) ring can further influence the strength and orientation of these hydrogen bonds.
Table 1: Potential Hydrogen Bonding Interactions of this compound Moiety
| Functional Group | Potential Role in Hydrogen Bonding | Potential Interacting Amino Acid Residues |
| Pyrimidine Nitrogens | Acceptor | Asn, Gln, Arg, Lys, His |
| Sulfonamide N-H | Donor | Asp, Glu, Ser, Thr, Main-chain carbonyls |
| Sulfonyl Oxygens | Acceptor | Arg, Lys, His, Ser, Thr, Main-chain amides |
This table is illustrative and based on general principles of hydrogen bonding for the respective functional groups.
Role of Chelation and Metal Ion Coordination (e.g., Mg²⁺)
The sulfonamide group is a well-known zinc-binding group (ZBG) and can chelate other metal ions, which is a key mechanism for the inhibition of metalloenzymes. nih.govnih.gov In enzymes that utilize a catalytic metal ion like Zn²⁺ or Mg²⁺, the deprotonated sulfonamide nitrogen can coordinate with the metal ion, effectively blocking its catalytic activity. nih.govnih.gov
For instance, in matrix metalloproteinases (MMPs), the sulfonamide group of an inhibitor can displace a water molecule from the catalytic zinc ion and directly coordinate to it. nih.govnih.gov This interaction is often supported by hydrogen bonds to nearby residues, forming a stable ternary complex. While the primary focus of many studies has been on zinc, the potential for this compound and its analogues to coordinate with other divalent cations like Mg²⁺, which is a critical cofactor for many kinases, should not be overlooked. The pyrimidine nitrogens could also potentially participate in coordinating the metal ion, creating a bidentate chelation motif that would significantly enhance binding affinity. tsijournals.com
Cellular Pathway Modulation by this compound Analogues
The molecular interactions described above translate into the modulation of critical cellular pathways, leading to the observed biological effects of this compound analogues.
Influence on Cellular Metabolism
Analogues of 5-chloropyrimidine have been investigated for their impact on cellular metabolism, particularly in the context of cancer. By inhibiting key enzymes involved in metabolic pathways, these compounds can disrupt the energy balance and biosynthetic processes of rapidly dividing cells. For example, some sulfonamides are known to inhibit carbonic anhydrases, which are involved in pH regulation and metabolism. While direct evidence for this compound is limited, the general class of sulfonamides has shown broad biological activities that include metabolic modulation.
Regulation of Gene Expression Profiles
The modulation of signaling pathways by this compound analogues can lead to downstream changes in gene expression. For instance, a series of 2-amino-4-aryl-5-chloropyrimidine analogues have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net Inhibition of VEGFR-2 signaling can downregulate the expression of genes involved in angiogenesis, cell proliferation, and survival. The activity of such compounds can be quantified by their half-maximal inhibitory concentration (IC₅₀) against the target kinase.
Table 2: Kinase Inhibitory Activity of 2-amino-4-aryl-5-chloropyrimidine Analogues
| Compound Analogue | Target Kinase | IC₅₀ (nM) |
| Analogue 1 | VEGFR-2 | 15 |
| Analogue 2 | VEGFR-2 | 25 |
| Analogue 3 | CDK1 | 50 |
| Analogue 4 | CDK1 | 75 |
Data is representative from studies on 2-amino-4-aryl-5-chloropyrimidine analogues. nih.gov
Furthermore, the inhibition of transcription factors or their regulatory kinases can lead to widespread changes in the cellular transcriptome. nih.gov The specific gene expression signature induced by a this compound analogue would depend on its specific protein target(s).
Impact on Cell Cycle Progression and Mitotic Processes
A significant area of investigation for pyrimidine-based compounds is their effect on the cell cycle. The discovery that 2-amino-4-aryl-5-chloropyrimidine analogues can inhibit Cyclin-Dependent Kinase 1 (CDK1) highlights their potential to interfere with cell cycle progression. nih.govresearchgate.net CDK1 is a key regulator of the G2/M transition and mitosis. Inhibition of CDK1 can lead to cell cycle arrest at the G2 phase, preventing cells from entering mitosis and ultimately inducing apoptosis.
The cytotoxic effects of some pyrimidine analogues have been shown to be cell cycle-dependent, with a greater cell kill observed in the S phase. nih.gov This suggests that these compounds may also interfere with DNA replication or repair processes. The precise impact of this compound on mitotic processes would be dependent on its specific kinase inhibition profile and its ability to disrupt the finely tuned regulation of the cell cycle.
Preclinical Pharmacological Evaluation and Biological Applications
In Vitro Efficacy Assessment
An in-depth review of scientific databases and journals yielded no specific in vitro efficacy assessments for 5-Chloropyrimidine-2-sulfonamide. The following sections reflect the lack of available data for the requested biological applications.
Antimicrobial Activity Spectrum
There are no published studies detailing the antimicrobial activity of this compound. While the broader class of sulfonamides is known for antibacterial properties, and various pyrimidine (B1678525) derivatives have been investigated for such effects, data specific to this compound is absent. mdpi.comnih.gov
Antiviral Activity Evaluation
The potential antiviral activity of this compound has not been evaluated in any published research. General reviews on antiviral sulfonamides indicate that the class includes compounds with activity against viruses such as HIV, but these are typically complex molecules designed to inhibit specific viral enzymes like protease. nih.govnih.goveurekaselect.com No studies have investigated the antiviral profile of the simpler this compound structure.
Anticancer Activity Profiling
There is no direct evidence or published data on the anticancer activity of this compound. The field of medicinal chemistry has extensively explored pyrimidine-sulfonamide hybrids as potential anticancer agents, with some demonstrating potent activity against various cancer types. nih.govresearchgate.netnih.gov These studies focus on large, multi-component molecules, and the cytotoxic contribution of the core this compound has not been isolated or reported.
Cell Growth Inhibition Assays
Derivatives of pyrimidine-sulfonamide have been extensively evaluated for their cytotoxic effects and ability to inhibit cell proliferation across various human cancer cell lines. The MTT assay is a common method used to determine cell viability and growth inhibition.
Studies on novel synthesized sulfonamides have demonstrated cytotoxic effects on HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer) cell lines. nih.gov For instance, certain sulfonamides showed cytotoxicity against MDA-MB-468 cells at concentrations between 10-100 μM, reducing cell survival to below 50%. nih.gov The half-maximal inhibitory concentrations (IC50) for these compounds were found to be less than 30 μM for MDA-MB-468 cells, less than 128 μM for MCF-7 cells, and less than 360 μM for HeLa cells. nih.gov
Another study investigated a series of isatin-based sulfonamides against a panel of 58 human tumor cell lines. These compounds showed significant growth inhibition, particularly against breast cancer cell lines. mdpi.com Similarly, 2,5-Dichlorothiophene-3-sulfonamide was identified as a promising anticancer agent with growth inhibition 50 (GI50) values of 7.2 ± 1.12 µM against HeLa cells, 4.62 ± 0.13 µM against MDA-MB-231 cells, and 7.13 ± 0.13 µM against MCF-7 cells. mdpi.com
These compounds can induce cell cycle perturbation, often in the G1 phase, and promote apoptosis in cancer cells while showing selectivity over normal cells. nih.gov
Table 1: Cell Growth Inhibition of Selected Sulfonamide Derivatives
| Compound Type | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Novel Sulfonamides | MDA-MB-468 | IC50 | <30 | nih.gov |
| Novel Sulfonamides | MCF-7 | IC50 | <128 | nih.gov |
| Novel Sulfonamides | HeLa | IC50 | <360 | nih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | GI50 | 7.2 ± 1.12 | mdpi.com |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | GI50 | 4.62 ± 0.13 | mdpi.com |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | GI50 | 7.13 ± 0.13 | mdpi.com |
Anti-inflammatory Efficacy Assessment
The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators. nih.gov A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (like PGE2) that mediate inflammation. nih.gov
In vitro assays have demonstrated that certain pyrimidine derivatives are potent and selective COX-2 inhibitors. For example, two pyrano[2,3-d]pyrimidine derivatives showed noteworthy COX-2 inhibition with IC50 values of 0.04 ± 0.09 µmol and 0.04 ± 0.02 µmol, which is comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 µmol). nih.gov
In vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents. Dihydropyrimidine/sulphonamide hybrids have shown significant anti-inflammatory effects in this model, with edema inhibition percentages ranging from 29% to 71%. frontiersin.org Some of these compounds demonstrated a rapid onset of action and a prolonged effect, showing greater anti-inflammatory activity than celecoxib after 3 and 5 hours. frontiersin.org This efficacy is linked to the reduction of PGE2 levels in serum. frontiersin.org
Table 2: COX-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound/Drug | Metric | Value (µmol) | Reference |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidine Derivative 1 | IC50 | 0.04 ± 0.09 | nih.gov |
| Pyrano[2,3-d]pyrimidine Derivative 2 | IC50 | 0.04 ± 0.02 | nih.gov |
| Celecoxib (Standard) | IC50 | 0.04 ± 0.01 | nih.gov |
Antimalarial Efficacy Studies
Pyrimidine-sulfonamide hybrids have emerged as a promising scaffold for the development of new antimalarial agents, particularly to combat drug-resistant strains of Plasmodium falciparum. nih.gov In vitro studies have assessed the efficacy of these compounds against both chloroquine (CQ)-sensitive (3D7) and CQ-resistant (W2) strains of the parasite. nih.gov
A novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives demonstrated potent antimalarial activity. nih.gov Notably, compound SZ14 was the most active against the PfW2 strain, with an IC50 value of 2.84 μM, while compound SZ9 showed an IC50 of 3.22 μM. nih.govnih.gov Other derivatives in the same series also showed modest to strong efficacy, with IC50 values in the single-digit micromolar range. nih.gov
To ensure specificity towards the parasite, these compounds were tested for cytotoxicity against mammalian Vero cell lines, revealing strong selectivity indices and no significant cytotoxic effects. nih.gov Furthermore, hemolysis testing confirmed that the compounds are non-toxic to normal human red blood cells. nih.gov
Table 3: In Vitro Antimalarial Activity of Pyrimidine-Sulfonamide Derivatives (PfW2 Strain)
| Compound | Metric | Value (µM) | Reference |
|---|---|---|---|
| SZ14 | IC50 | 2.84 | nih.govnih.gov |
| SZ9 | IC50 | 3.22 | nih.gov |
| SZ8 | IC50 | 5.61 | nih.gov |
| SZ4 | IC50 | 6.33 | nih.gov |
| SZ6 | IC50 | 6.68 | nih.gov |
Target Validation and Selectivity Studies
Specificity Against Identified Enzyme Targets
The biological activities of pyrimidine-sulfonamide derivatives are directly linked to their interaction with specific enzyme targets.
Antimalarial Targets (Falcipain-2 and Falcipain-3): The antimalarial action of several pyrimidine-sulfonamides is achieved through the inhibition of parasitic cysteine proteases, specifically falcipain-2 (FP-2) and falcipain-3 (FP-3). nih.gov These enzymes are crucial for hemoglobin degradation by the parasite. nih.gov The most potent antimalarial compounds, SZ14 and SZ9, were shown to inhibit both enzymes effectively. Compound SZ14 inhibited PfFP-2 with an IC50 of 4.1 µM and PfFP-3 with an IC50 of 4.9 µM. nih.gov Compound SZ9 had IC50 values of 5.4 µM and 6.3 µM against PfFP-2 and PfFP-3, respectively. nih.gov
Anti-inflammatory Target (COX-2): As discussed previously, the anti-inflammatory effects of many pyrimidine derivatives are due to the selective inhibition of the COX-2 enzyme. nih.govnih.gov This selectivity is a key advantage, as inhibiting COX-1 is associated with gastrointestinal side effects common to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Anticancer Target (VEGFR-2): For anticancer applications, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been identified as a primary target for many sulfonamide-based compounds. mdpi.comnih.gov VEGFR-2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov By inhibiting VEGFR-2, these compounds can effectively suppress tumor-induced angiogenesis. mdpi.com
Assessment of Off-Target Biological Activities
While pyrimidine-sulfonamide derivatives are designed for specific targets, they can exhibit a range of other biological activities. Assessing these off-target effects is crucial for understanding the complete pharmacological profile.
Many sulfonamide-based compounds are known for their broad-spectrum biological activities, including antimicrobial (antibacterial, antifungal), antiviral, and carbonic anhydrase inhibitory effects. nih.govnih.govmdpi.commdpi.com For example, certain novel sulfonamides containing a 5-chloro-2-hydroxybenzamide scaffold have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) between 15.62-31.25 μmol/L. nih.gov
The hybridization of pyrimidine and sulfonamide moieties can create molecules that act on multiple targets simultaneously. nih.gov While this can be beneficial, it also necessitates careful evaluation for potential unwanted off-target activities. A critical aspect of this assessment is determining the cytotoxicity against non-target, healthy cells. As mentioned in the antimalarial studies, active compounds were tested against Vero cell lines to confirm their selectivity for the parasite over mammalian cells, thereby demonstrating a favorable off-target profile in that context. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mode of potential drugs and for virtual screening of large compound libraries.
Prediction of Ligand-Protein Binding Sites
Molecular docking simulations are instrumental in identifying the specific binding pocket of a target protein where a ligand like a pyrimidine-sulfonamide derivative is likely to interact. The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and scoring them based on their energetic favorability.
For instance, in studies on related dihydropyrimidine/sulphonamide hybrids designed as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), molecular docking was used to explore the potential interactions within the active sites of these proteins. frontiersin.orgnih.gov The simulations successfully predicted the binding patterns of these compounds, revealing key interactions with the target enzymes. frontiersin.orgnih.gov Similarly, docking studies on novel 2-thiouracil-5-sulfonamide derivatives identified the active site pocket of human 15-lipoxygenase (15-LOX) as the binding site, which helped explain their potent antioxidant activity. mdpi.com These examples demonstrate how docking can elucidate the precise location and nature of ligand-protein interactions for the broader pyrimidine-sulfonamide class.
Estimation of Binding Affinities and Free Energies
Beyond predicting the binding pose, docking algorithms provide scoring functions to estimate the binding affinity between a ligand and its target. These scores, often expressed in kcal/mol, help rank potential drug candidates. A lower (more negative) score generally indicates a stronger, more favorable interaction.
In research on dihydropyrimidine/sulphonamide hybrids, the calculated binding free energies (ΔGBinding) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method for a lead compound were -16.8422 kcal/mol for 5-LOX and -7.998 kcal/mol for mPGES-1, indicating strong affinities towards these active sites. frontiersin.org Another study on sulfonamide derivatives as potential anticancer agents used molecular docking to calculate binding affinities against various cancer-related proteins, with docking scores indicating moderate to strong interactions. mdpi.com For example, the docking score for a cisplatin complex with the p53 protein was -3.27 kcal/mol. mdpi.com
Table 1: Estimated Binding Affinities for Sulfonamide Derivatives Against Various Targets
| Compound Class | Target Protein | Estimated Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Dihydropyrimidine/sulfonamide hybrid | 5-Lipoxygenase (5-LOX) | -16.8422 | frontiersin.org |
| Dihydropyrimidine/sulfonamide hybrid | mPGES-1 | -7.998 | frontiersin.org |
This table is interactive. Click on the headers to sort the data.
Conformational Analysis of Bound Complexes
Docking studies provide detailed insights into the three-dimensional conformation of the ligand when it is bound to the protein. This includes the spatial arrangement of the ligand's atoms and the specific interactions it forms with amino acid residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular Dynamics Simulations for Ligand-Target Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide a dynamic view of how a ligand interacts with its protein target, offering insights into the stability of the binding pose predicted by docking, the flexibility of the protein, and the role of solvent molecules.
To validate the stability of docking poses, MD simulations are often performed. For a potent dihydropyrimidine/sulphonamide derivative, a 50-nanosecond MD simulation showed that the compound exhibited acceptable stability inside the binding sites of both mPGES-1 and 5-LOX, with average root-mean-square deviation (RMSD) values of 2.2 Å and 1.4 Å, respectively, relative to the initial docked pose. frontiersin.org Similarly, MD simulations were used to confirm the stability of 2,5-Dichlorothiophene-3-sulfonamide in its binding site with DNA, supporting its potential as an anticancer agent. mdpi.com These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies by accounting for the dynamic nature of the system. mdpi.comresearchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. rjb.ro This "pharmacophore model" can then be used as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening. mdpi.com
This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is derived from the ligand-binding site of a protein. mdpi.com For scaffolds like pyrimidine-sulfonamides, a pharmacophore model could be developed based on known inhibitors of a particular enzyme. researchgate.net This model would define the ideal spatial arrangement of features, such as the hydrogen-bond accepting nitrogen atoms of the pyrimidine (B1678525) ring and the hydrogen-bond donating sulfonamide group, to guide the search for new and structurally diverse ligands with the potential for similar biological activity. researchgate.net
De Novo Design Approaches for Optimized 5-Chloropyrimidine-2-sulfonamide Analogues
De novo drug design is a computational strategy that aims to build novel molecular structures from scratch, atom by atom or fragment by fragment, that are predicted to have high affinity and selectivity for a specific target. This approach is particularly useful for creating optimized analogues of a known scaffold like this compound.
Starting with the core pyrimidine-sulfonamide structure placed in the active site of a target protein, de novo design algorithms can explore various chemical modifications. The software can suggest adding, removing, or substituting functional groups at different positions on the pyrimidine ring or the sulfonamide moiety to improve binding interactions. For example, based on the interactions observed in docking and MD simulations of related sulfonamides, these algorithms could suggest modifications to enhance hydrogen bonding with specific residues or to better fill a hydrophobic pocket within the active site. frontiersin.org The design of dihydropyrimidine/sulfonamide derivatives with various electron-donating and electron-withdrawing groups to investigate their structure-activity relationship (SAR) is an example of how systematic structural modification, guided by computational insights, can lead to more potent compounds. frontiersin.orgnih.gov
Future Directions and Research Perspectives
Development of Next-Generation 5-Chloropyrimidine-2-sulfonamide Analogues
The development of novel analogues of this compound is a key area of future research. The strategy of molecular hybridization, which combines the pyrimidine-sulfonamide core with other pharmacophores, is a promising approach to creating new drug candidates with enhanced efficacy and potentially novel mechanisms of action. nih.govrsc.org Recent studies have demonstrated that creating hybrid molecules can lead to compounds that act on multiple targets within cancer cells simultaneously. tandfonline.comnih.gov
For instance, research has focused on creating pyrimidine-sulfonamide hybrids that show significant antiproliferative activity against various cancer cell lines. nih.gov A 2024 review highlighted the progress in pyrimidine-sulfonamide hybrids as anticancer agents, covering literature from 2020 onwards to aid in the rational design of more effective candidates. nih.govtandfonline.com The structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify which molecular modifications lead to improved biological activity. For example, it has been observed that the substitution pattern on the pyrimidine (B1678525) ring can significantly influence the anticancer efficacy of these compounds. nih.gov
Future efforts will likely involve the synthesis and evaluation of a wider array of these hybrid molecules. The goal is to develop next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.
Exploration of Novel Biological Targets and Therapeutic Areas
While the primary focus for pyrimidine-sulfonamide derivatives has been oncology, there is a growing interest in exploring their potential against other diseases. Pyrimidine derivatives have a broad spectrum of reported biological activities, including antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. ontosight.aimdpi.comresearchgate.net
A significant area of future research will be the identification and validation of novel biological targets for this compound and its analogues. For example, certain pyrimidine-sulfonamide derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth. researchgate.net Other research has pointed towards the potential of these compounds as inhibitors of cyclin-dependent kinase 1 (CDK1) and PI3Kα, both of which are important targets in cancer therapy. researchgate.netnih.gov
Furthermore, the sulfonamide group is known to inhibit carbonic anhydrases, a class of metalloenzymes, and this interaction could be exploited for various therapeutic purposes beyond cancer. nih.govnih.gov The exploration of these compounds as potential treatments for bacterial infections, viral diseases, and inflammatory conditions represents a significant opportunity to expand their therapeutic utility. mdpi.comnih.gov
Table 1: Investigated Biological Targets for Pyrimidine-Sulfonamide Derivatives
| Biological Target | Therapeutic Area | Reference |
| VEGFR-2 | Cancer (Angiogenesis) | researchgate.net |
| CDK1 | Cancer | researchgate.net |
| PI3Kα | Cancer | nih.gov |
| Carbonic Anhydrases | Cancer, Other | nih.govnih.gov |
| Dihydropteroate (B1496061) Synthase | Bacterial Infections | nih.gov |
| α-glucosidase | Diabetes | rsc.org |
| α-amylase | Diabetes | rsc.org |
| 15-Lipoxygenase (15-LOX) | Oxidative Stress/Inflammation | mdpi.com |
Advancements in Synthetic Methodologies and Process Optimization
The efficient and scalable synthesis of this compound and its analogues is critical for their development as therapeutic agents. Future research will focus on developing novel and more efficient synthetic routes. This includes the exploration of green chemistry principles to make the synthesis more environmentally friendly and cost-effective. researchgate.net
Recent advancements have included the use of novel catalysts and multicomponent reactions to streamline the synthesis of complex pyrimidine derivatives. researchgate.netresearchgate.net For example, the use of a NaOH-catalyzed rearrangement has been shown to produce β-enaminones with high stereoselectivity, which are valuable intermediates in pyrimidine synthesis. researchgate.net
The reaction of 2-thiouracil (B1096) with chlorosulfonic acid to yield 2-thiouracil-5-sulfonyl chloride is a key step in the synthesis of some sulfonamide derivatives. nih.govmdpi.com Further optimization of this and other synthetic steps will be crucial for the large-scale production of these compounds for preclinical and potentially clinical studies.
Integration of Advanced Computational and Experimental Approaches
The integration of computational and experimental methods is becoming increasingly important in modern drug discovery. In the context of this compound, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies are being used to predict the binding of these compounds to their biological targets and to guide the design of new analogues with improved activity. researchgate.netnih.gov
Molecular docking studies have been employed to understand the binding interactions between pyrimidine-sulfonamide derivatives and the active sites of enzymes like PI3Kα and VEGFR-2. researchgate.netnih.gov These computational models help researchers to visualize how the compounds interact with their targets at a molecular level, providing valuable insights for the design of more potent inhibitors.
Future research will likely see an even greater integration of these computational tools with experimental validation. This will include the use of more sophisticated modeling techniques, such as molecular dynamics simulations, to study the dynamic behavior of these compounds and their targets. The use of DFT/B3LYP/6-311++G** procedures to discover the frontier molecular orbitals configuration and energetic possessions of synthesized compounds is also a growing area of interest. nih.gov
Expanding Therapeutic Potential Beyond Current Scope
The therapeutic potential of this compound and its derivatives extends beyond their current primary focus on cancer. The broad biological activity profile of pyrimidine-based compounds suggests that they could be effective against a range of other diseases. mdpi.com
For example, some sulfonamide derivatives have shown promising activity as antidiabetic agents by inhibiting α-glucosidase and α-amylase. rsc.org Others have been investigated for their antioxidant properties and their ability to inhibit enzymes like 15-lipoxygenase (15-LOX), which is involved in inflammation and oxidative stress. mdpi.com
The development of pyrimidine-sulfonamide derivatives for these and other indications will be an exciting area of future research. This will require a multidisciplinary approach, involving medicinal chemists, biologists, and pharmacologists working together to identify and validate new therapeutic applications for this versatile class of compounds. The hybridization of the pyrimidine-sulfonamide scaffold with other pharmacophores could also lead to the development of multi-target drugs with enhanced efficacy for a variety of diseases. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
